Embutramide

概要

説明

エンブトラミドは、ガンマヒドロキシ酪酸(GHB)と構造的に類似した強力な鎮痛薬および鎮静薬です。1958年にヘキスト社によって開発され、当初は全身麻酔薬として調査されていました。 しかし、その狭い治療範囲と関連するリスクのために、麻酔薬としての医療用には採用されませんでした。 代わりに、エンブトラミドは主に獣医学、特に小動物の安楽死のために使用されています .

準備方法

エンブトラミドの合成には、(3-メトキシフェニル)アセトニトリルとブロモエタンのアルキル化反応により、2-エチル-2-(3-メトキシフェニル)ブタンニトリルを生成することが含まれます。 この中間体は、さらに化学反応を経てエンブトラミドになります . 工業生産方法は、通常、同様の合成経路に従い、最終生成物の純度と一貫性を確保しています。

化学反応の分析

エンブトラミドは、以下を含む様々な化学反応を起こします。

酸化: エンブトラミドは、特定の条件下で酸化され、異なる酸化生成物を生成します。

還元: 還元反応は、エンブトラミド内の官能基を修飾し、その薬理学的特性を変化させる可能性があります。

置換: エンブトラミドは、置換反応に関与し、1つの官能基が別の官能基に置き換えられ、新しい化合物が生成されます。

これらの反応に使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応を促進する様々な触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。

科学研究への応用

エンブトラミドは、以下を含むいくつかの科学研究用途があります。

化学: 化学分析において、その化学的性質と反応を研究するための参照化合物として使用されます。

生物学: エンブトラミドの生物系に対する影響を研究することで、その作用機序と潜在的な治療用途を理解することができます。

医学: 麻酔薬としては使用されていませんが、エンブトラミドの鎮静作用と鎮痛作用は、医学研究において興味深いものです。

産業: エンブトラミドは、獣医学において小動物の安楽死のために使用され、ペットやその他の小動物の命を終わらせるための倫理的な方法を提供しています.

科学的研究の応用

Veterinary Euthanasia

Overview:

Embutramide is primarily utilized for euthanizing animals, particularly pets such as dogs and cats. It is often combined with other agents like mebezonium iodide and tetracaine in formulations like Tanax or T61.

Euthanasia Formulations:

- Tanax/T61 : A well-known veterinary euthanasia solution that contains this compound, mebezonium iodide, and tetracaine. It is administered to ensure a quick and humane death for animals .

- Tributame : Another formulation that includes this compound along with chloroquine and lidocaine. This combination is designed to minimize pain during the euthanasia process .

Mechanism of Action:

this compound induces sedation and respiratory depression, leading to death when administered at sufficient doses. The narrow therapeutic window of this compound necessitates careful dosing to avoid fatal outcomes in non-target species .

Forensic Toxicology

Case Studies:

this compound has been implicated in several forensic cases involving suicides and accidental poisonings. Its detection in biological samples is crucial for toxicological analysis.

- Distribution Studies : Research has shown that this compound can be detected in various biological matrices such as blood, liver, and vitreous humor. For instance, one study reported this compound levels ranging from 2.74 mg/L in vitreous humor to 5.06 mg/L in femoral blood during suicide cases .

- Toxicological Methods : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used methods for identifying this compound in biological samples, which aids in forensic investigations .

Notable Cases:

Several documented cases highlight the role of this compound in suicides:

- A case involving a veterinarian who ingested Tanax® resulted in rapid unconsciousness and cardiac arrest, illustrating the drug's potency and the need for immediate medical intervention .

- Another case of murder-suicide involved a veterinarian using Tanax® to euthanize his dog before taking his own life, emphasizing the emotional implications surrounding its use .

Implications for Human Use

While this compound is primarily used for veterinary purposes, its potential for misuse has raised concerns:

- Suicide Attempts : this compound has been associated with suicide attempts due to its sedative properties. Reports indicate it has been used intentionally by individuals seeking to end their lives .

- Regulatory Status : In the United States, this compound was classified as a Schedule III drug due to its potential for abuse and the risks associated with its use .

Comparative Analysis of Euthanasia Agents

| Agent | Active Ingredients | Application | Notes |

|---|---|---|---|

| This compound | This compound, Mebezonium Iodide, Tetracaine | Euthanasia of small animals | Quick action; risk of pain if not properly dosed |

| Pentobarbital | Pentobarbital Sodium | Euthanasia | Considered more humane but higher abuse potential |

| KCl (Potassium Chloride) | Potassium Chloride | Euthanasia (not commonly used alone) | Causes cardiac arrest; requires prior sedation |

作用機序

エンブトラミドは、中枢神経系内の特定の分子標的に作用することで、その効果を発揮します。 ガンマアミノ酪酸(GABA)受容体に結合することで、強力な鎮静薬および鎮痛薬として作用し、GABAの抑制効果を強化します。 これにより、鎮静、鎮痛、呼吸抑制が起こります。 エンブトラミドの狭い治療範囲は、わずかな用量増加が重度の呼吸抑制と心室性不整脈を引き起こす可能性があることを意味しています .

類似化合物との比較

エンブトラミドは、ナルコレプシーやアルコール離脱症状の治療など、医学的な用途がある天然の神経伝達物質であるガンマヒドロキシ酪酸(GHB)と構造的に類似しています。 エンブトラミドは、治療目的ではなく、主に安楽死のために使用される治療範囲が狭くなっています .

類似化合物には、以下が含まれます。

ガンマヒドロキシ酪酸(GHB): ナルコレプシーやアルコール離脱症状の治療に医学的に使用されます。

ペントバルビタール: 別の安楽死で使用される化合物ですが、作用機序が異なります。

ベンゾジアゼピン: 鎮静薬・催眠薬は、同様の鎮静作用と抗不安作用を示しますが、化学構造と作用機序が異なります.

エンブトラミドの独自性は、獣医学における安楽死への特定の使用と、薬理学的性質と規制上の地位に影響を与えるGHBとの構造的類似性に由来します。

生物活性

Embutramide is a synthetic compound primarily used in veterinary medicine as part of the euthanasia solution Tanax (T-61), which also contains mebezonium iodide and tetracaine hydrochloride. This article explores the biological activity of this compound, including its pharmacological effects, distribution in biological matrices, case studies, and potential for abuse.

Overview of this compound

This compound is an anesthetic agent that functions by inducing sedation and analgesia, leading to a painless death in animals. Its mechanism of action involves central nervous system depression, which is critical for its use in euthanasia protocols. The compound has gained attention not only for its veterinary applications but also due to its implications in human suicides and potential misuse as a recreational drug.

Pharmacological Properties

Mechanism of Action:

this compound acts primarily as a central nervous system depressant. It enhances the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedation and muscle relaxation. This mechanism is similar to other anesthetics but with specific applications in euthanasia.

Pharmacokinetics:

Research indicates that this compound is rapidly absorbed and distributed throughout the body. A study analyzing its distribution in a case of suicide found varying concentrations in different biological matrices:

- Femoral Blood: 5.06 mg/L

- Vitreous Humor: 2.74 mg/L

- Liver: 1.21 - 3.80 mg/kg

- Kidney: 20.40 mg/kg

These findings highlight the compound's significant presence in vital organs, which is crucial for understanding its toxicological effects .

Case Studies and Toxicological Findings

Several case studies have documented the lethal concentrations of this compound in humans, often associated with its use in Tanax. A notable case involved a veterinarian who committed suicide using Tanax, revealing insights into the concentrations present at death:

- Table 1: Concentrations of this compound in Biological Fluids

| Biological Matrix | Concentration Range (mg/L or mg/kg) |

|---|---|

| Femoral Blood | 4.10 - 43.00 mg/L |

| Urine | 9.30 mg/L |

| Liver | 1.21 - 3.80 mg/kg |

| Kidney | 20.40 mg/kg |

This data underscores the variability in lethal concentrations and raises concerns about this compound's potential as a drug of abuse .

Potential for Abuse

Recent studies have suggested that this compound may be misused as a recreational drug due to its sedative properties. Reports indicate instances where individuals have sought out Tanax for non-veterinary purposes, leading to discussions about regulatory measures and public health implications .

Analytical Methods for Detection

The detection and quantification of this compound in biological samples are crucial for forensic investigations. Advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to analyze this compound levels effectively. These methods offer high sensitivity and specificity, making them suitable for toxicological assessments .

特性

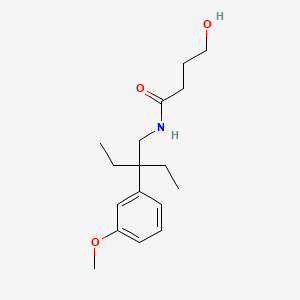

IUPAC Name |

N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-4-17(5-2,13-18-16(20)10-7-11-19)14-8-6-9-15(12-14)21-3/h6,8-9,12,19H,4-5,7,10-11,13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBMDLOSPKIWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNC(=O)CCCO)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057654 | |

| Record name | Embutramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-14-6 | |

| Record name | Embutramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embutramide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Embutramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Embutramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Embutramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMBUTRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4TQG94T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。